molecular formula C11H21NO4 B591875 (R)-2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbutanoic acid CAS No. 191664-14-9

(R)-2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbutanoic acid

Cat. No.: B591875
CAS No.: 191664-14-9
M. Wt: 231.292
InChI Key: IGJIQZVMCRTQQX-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbutanoic acid (CAS: 191664-14-9) is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group. Its molecular formula is C₁₁H₂₁NO₄, with a molecular weight of 231.29 g/mol . The Boc group is widely used in peptide synthesis to protect amine functionalities during coupling reactions, ensuring regioselectivity and stability under acidic conditions. The compound’s structure includes a methyl branch at the β-carbon and a Boc-aminomethyl group at the α-position, contributing to its steric and electronic properties. It is typically stored at 2–8°C in sealed containers to prevent degradation and moisture absorption . Hazard profiles include skin/eye irritation (H315, H319) and respiratory irritation (H335), necessitating proper handling precautions .

Properties

IUPAC Name

(2R)-3-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-7(2)8(9(13)14)6-12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJIQZVMCRTQQX-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CNC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CNC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191664-14-9
Record name (R)-2-[(Boc-amino)methyl]-3-methylbutyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Boc Protection of (R)-2-(Aminomethyl)-3-methylbutanoic Acid

The most direct method involves reacting (R)-2-(aminomethyl)-3-methylbutanoic acid with di-tert-butyl dicarbonate (Boc anhydride) under mild basic conditions:

Reaction Scheme

(R)-2-(Aminomethyl)-3-methylbutanoic acid+(Boc)2OBase(R)-2-(((Boc)amino)methyl)-3-methylbutanoic acid\text{(R)-2-(Aminomethyl)-3-methylbutanoic acid} + \text{(Boc)}_2\text{O} \xrightarrow{\text{Base}} \text{(R)-2-(((Boc)amino)methyl)-3-methylbutanoic acid}

Typical Conditions

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

  • Base: N,N-Diisopropylethylamine (DIPEA) or aqueous sodium bicarbonate

  • Temperature: 0–25°C

  • Yield: 75–90%

A study comparing bases found DIPEA superior in minimizing side reactions, with THF providing better solubility than DCM. The reaction typically completes within 4–6 hours, monitored by thin-layer chromatography (TLC) or HPLC.

Enantioselective Synthesis from Chiral Precursors

Alternative routes start from chiral precursors to ensure stereochemical fidelity:

Asymmetric Hydrogenation

A palladium-catalyzed hydrogenation of α,β-unsaturated esters generates the (R)-configured backbone:

CH2=C(COOR)CH(CH3)CH2NH2H2/Pd(R)-2-(aminomethyl)-3-methylbutanoate\text{CH}2=\text{C(COOR)CH(CH}3\text{)CH}2\text{NH}2 \xrightarrow{\text{H}_2/\text{Pd}} \text{(R)-2-(aminomethyl)-3-methylbutanoate}

After hydrolysis, the free acid is Boc-protected as described in Section 2.1. This method achieves >95% enantiomeric excess (ee) but requires specialized catalysts.

Enzymatic Resolution

Racemic 2-(aminomethyl)-3-methylbutanoic acid is subjected to acylase enzymes, selectively deprotecting the (S)-enantiomer and leaving the desired (R)-isomer intact. The resolved (R)-amine is then Boc-protected. Yields range from 50–60%, making this method less efficient than asymmetric hydrogenation.

Solid-Phase Synthesis Adaptations

In peptide synthesis, the compound is sometimes prepared on-resin using Fmoc/t-Bu strategies. The amine is first Boc-protected, followed by coupling to the resin-bound peptide chain. This approach avoids isolation of the free acid, improving overall yield in multi-step sequences.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, hexane/ethyl acetate gradient) or reverse-phase HPLC. Typical purity post-purification exceeds 98%, as verified by:

  • HPLC: Retention time = 8.2 min (C18 column, 0.1% TFA in H2O/MeCN)

  • NMR: δ 1.44 (s, 9H, Boc), δ 3.21 (m, 2H, CH2N), δ 2.58 (m, 1H, CH(CH3))

Crystallization

Recrystallization from ethyl acetate/hexane yields colorless needles with a melting point of 112–114°C. X-ray diffraction confirms the (R)-configuration.

Industrial-Scale Production

Commercial suppliers (e.g., GlpBio, Chem-Impex) employ optimized Boc protection protocols. Key parameters include:

ParameterOptimal ValueImpact on Yield
Boc Anhydride Equiv1.2Maximizes conversion
Reaction Time5 hoursPrevents hydrolysis
SolventTHFEnhances solubility
Temperature20°CBalances rate/side reactions

Data aggregated from supplier technical notes.

Challenges and Solutions

Racemization During Synthesis

The β-amino acid’s stereocenter is prone to racemization under acidic or high-temperature conditions. Mitigation strategies include:

  • Using DIPEA instead of stronger bases (e.g., NaOH)

  • Maintaining pH < 8 during Boc protection

Solubility Issues

The free acid has limited solubility in apolar solvents. Pre-activation with hydroxybenzotriazole (HOBt) improves coupling efficiency in peptide synthesis .

Chemical Reactions Analysis

Types of Reactions

®-2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbutanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Free Amine: Formed after the deprotection of the Boc group.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Potentiation

One of the notable applications of (R)-2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbutanoic acid is its role as an antibiotic potentiator. Research indicates that derivatives of this compound enhance the efficacy of antibiotics against resistant bacterial strains. For instance, studies have shown that it can significantly reduce the minimum inhibitory concentration (MIC) of clarithromycin against E. coli by 128-fold when used in combination with specific acyl derivatives .

1.2 Protein Kinase B Inhibition

The compound has also been explored for its potential in inhibiting Protein Kinase B (PKB), which is implicated in various cancers and metabolic disorders. Patented methods utilizing this compound focus on its ability to interfere with PKB signaling pathways, thereby offering therapeutic avenues for treating diseases mediated by this kinase .

Peptide Synthesis

This compound serves as a valuable building block in peptide synthesis. Its protective group (tert-butyloxycarbonyl) allows for selective reactions during the synthesis process, making it ideal for creating complex peptide structures:

Property Details
Use in Synthesis Protecting group for amines
Reactivity Stable under acidic conditions
Applications Formation of peptides and proteins

Biochemical Studies

The compound is utilized in various biochemical assays due to its structural similarity to natural amino acids, allowing researchers to study protein folding and enzyme activity effectively.

Case Study: Enhancing Enzyme Activity

In a study examining the effects of various amino acid derivatives on enzyme kinetics, this compound was found to enhance the activity of certain enzymes involved in metabolic pathways, demonstrating its utility in biochemical research .

Mechanism of Action

The mechanism of action of ®-2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbutanoic acid primarily involves the protection and deprotection of the amine group. The Boc group provides stability to the amine, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .

Comparison with Similar Compounds

Table 1: Key Structural Analogs

Compound Name Substituent/R-Group CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences
(R)-2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbutanoic acid -CH(CH₃)₂ (isopropyl) 191664-14-9 C₁₁H₂₁NO₄ 231.29 Reference compound
(R)-3-((tert-butoxycarbonyl)amino)-4-(naphthalen-1-yl)butanoic acid -C₄H₈-naphthalene N/A C₁₉H₂₃NO₄ 329.39 Aromatic naphthyl group enhances hydrophobicity and π-π stacking potential
(R)-3-((tert-butoxycarbonyl)amino)-4-(thiophen-3-yl)butanoic acid -C₄H₈-thiophene 269726-92-3 C₁₃H₁₉NO₄S 285.36 Thiophene introduces sulfur-mediated reactivity and polarizability
(R)-2-((((benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid -Cbz (benzyloxycarbonyl) 1014644-95-1 C₁₅H₁₉NO₄ 277.32 Cbz group offers orthogonal deprotection (H₂/Pd) vs. Boc (TFA)
(R)-2-((tert-butoxycarbonyl)amino)-3-mercapto-3-methylbutanoic acid -SH (thiol) 110763-40-1 C₁₀H₁₉NO₄S 249.33 Thiol enables disulfide bond formation; higher toxicity (H302, H372)

Protecting Group Variations

  • Boc vs. Cbz : The Boc group (tert-butoxycarbonyl) is cleaved under strong acidic conditions (e.g., TFA), while the Cbz (benzyloxycarbonyl) group requires catalytic hydrogenation . This makes Boc more suitable for acid-labile synthetic pathways.

Physicochemical Properties

  • Solubility : The naphthyl-substituted analog () exhibits lower aqueous solubility due to its hydrophobic aromatic ring, whereas the thiophene derivative () may show improved solubility in polar aprotic solvents.
  • Steric Effects: The methyl branch in the reference compound reduces conformational flexibility compared to linear-chain analogs like (R)-3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid (), which has a bromophenyl group for enhanced steric bulk.

Table 2: Hazard Comparison

Compound Hazard Statements GHS Pictogram Precautionary Measures
Reference Compound (CAS 191664-14-9) H315, H319, H335 Warning Avoid inhalation; use PPE
(R)-2-((tert-butoxycarbonyl)amino)-3-mercapto-3-methylbutanoic acid H302, H319, H332, H372, H400 Danger Strict environmental controls; handle in fume hood
(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid Not specified N/A Laboratory use only; avoid drug/household applications

Biological Activity

(R)-2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbutanoic acid, commonly referred to as Boc-(R)-Ala-OH, is a valine derivative with significant biological implications. This compound is notable for its role in peptide synthesis and as a building block in medicinal chemistry. Understanding its biological activity is crucial for its applications in drug development and therapeutic interventions.

  • Molecular Formula : C₁₁H₂₁NO₄
  • Molecular Weight : 231.29 g/mol
  • CAS Number : 191664-14-9
  • LogP : 2.25880 (indicating moderate hydrophobicity)

Biological Activity Overview

The biological activity of this compound primarily revolves around its use as an amino acid derivative in various biochemical applications. Its structural characteristics allow it to interact with several biological pathways and molecular targets.

  • Amino Acid Metabolism : As a valine derivative, it participates in metabolic pathways that involve amino acids, influencing protein synthesis and cellular metabolism.
  • Receptor Interactions : The compound has been shown to interact with various receptors, including:
    • Adrenergic Receptors
    • Serotonin Receptors
    • Cannabinoid Receptors
      These interactions can modulate signaling pathways involved in neurotransmission and hormonal responses .
  • Enzyme Inhibition : Preliminary studies suggest that Boc-(R)-Ala-OH may inhibit certain enzymes involved in metabolic processes, which could have implications for conditions like obesity and diabetes .

Study 1: Synthesis and Biological Evaluation

A study conducted by Seebach et al. (1998) explored the synthesis of Boc-(R)-Ala-OH and its subsequent evaluation for biological activity. The researchers found that the compound exhibited significant inhibition of specific enzymes related to amino acid metabolism, suggesting potential therapeutic applications in metabolic disorders .

Study 2: Receptor Binding Affinity

Research published in Helvetica Chimica Acta highlighted the binding affinity of Boc-(R)-Ala-OH to various receptors. The compound showed promising results in binding assays, particularly with adrenergic and serotonin receptors, indicating its potential role as a modulator in neurotransmitter systems .

Study 3: Pharmacokinetics

Pharmacokinetic studies have demonstrated that this compound has favorable absorption characteristics, with high gastrointestinal absorption rates and moderate permeability across biological membranes. This profile is advantageous for oral drug formulations .

Data Tables

PropertyValue
Molecular Weight231.29 g/mol
LogP2.25880
SolubilityHigh in organic solvents
Melting PointNot available
Biological ActivityDescription
Enzyme InhibitionYes
Receptor InteractionAdrenergic, Serotonin, Cannabinoid
AbsorptionHigh

Q & A

Q. What are the standard synthetic routes for (R)-2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbutanoic acid, and how can reaction conditions be optimized?

The synthesis typically involves:

  • Step 1 : Protection of the amino group using tert-butoxycarbonyl (Boc) chemistry under anhydrous conditions (e.g., Boc₂O in THF with DMAP catalysis).
  • Step 2 : Stereoselective alkylation or coupling reactions to introduce the methylbutanoic acid moiety, often using chiral auxiliaries or catalysts to maintain the (R)-configuration.
  • Step 3 : Deprotection and purification via column chromatography or recrystallization.
    Optimization focuses on solvent choice (e.g., DMF for solubility), temperature control (0–25°C to minimize racemization), and catalytic efficiency (e.g., Pd/C for hydrogenolysis). Yield improvements (70–85%) are achieved by adjusting stoichiometry and reaction time .

Q. What analytical methods are recommended for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (CDCl₃ or DMSO-d₆) to verify stereochemistry and Boc-group integrity. Key signals include δ 1.4 ppm (Boc tert-butyl) and δ 3.2–3.5 ppm (methylene adjacent to the amino group).
  • HPLC : Chiral columns (e.g., Chiralpak IA) with UV detection at 210 nm to confirm enantiomeric purity (>98% ee).
  • Mass Spectrometry : ESI-MS for molecular ion confirmation (calculated [M+H]⁺ = 316.4 g/mol) .

Q. How does this compound function as a building block in peptide synthesis?

It serves as a protected amino acid derivative, enabling:

  • Solid-Phase Synthesis : Incorporation via Fmoc/t-Bu strategies, with the Boc group stabilizing the amino moiety during coupling.
  • Side-Chain Modification : The methylbutanoic acid backbone allows for functionalization (e.g., thiol or hydroxyl group introduction) to modulate peptide hydrophobicity or bioactivity .

Q. What are the critical storage and handling protocols to ensure stability?

  • Storage : –20°C under inert gas (Ar/N₂) to prevent hydrolysis of the Boc group.
  • Solubility : Use polar aprotic solvents (e.g., DCM, DMF) to avoid aggregation.
  • Safety : Wear PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319) .

Advanced Research Questions

Q. How does this compound influence β-sheet formation in neurodegenerative disease models?

In Alzheimer’s and prion disease studies, it acts as a constrained amino acid analog to stabilize β-sheet structures. X-ray crystallography (resolution ≤1.2 Å) reveals intramolecular H-bonding between the Boc group and backbone carbonyls, promoting rigidity. This mimics pathogenic amyloid aggregates, enabling mechanistic studies of fibril formation .

Q. What enzymatic interactions are observed when this compound is used in dipeptidyl peptidase-4 (DPP4) inhibitor synthesis?

As a precursor to DPP4 inhibitors (e.g., sitagliptin analogs), its trifluorophenyl derivatives (see ) exhibit competitive binding to the enzyme’s active site (IC₅₀ = 12 nM). Kinetic assays (Lineweaver-Burk plots) confirm non-competitive inhibition, suggesting allosteric modulation .

Q. Can microwave-assisted synthesis improve the efficiency of derivatives?

Yes. Microwave irradiation (100–150°C, 20–30 min) reduces reaction times for amide coupling by 60% compared to conventional heating. For example, coupling with 2,4,5-trifluorophenylacetic acid achieves 92% yield with reduced racemization (<2% detected via HPLC) .

Q. How is X-ray crystallography applied to resolve its structural ambiguities?

Single-crystal X-ray diffraction (Cu-Kα radiation, 86 K) confirms the (R)-configuration and torsional angles (e.g., C2-C3-N-C=O = 112°). Data-to-parameter ratios >15 ensure reliability, with R-factors <0.03 validating accuracy .

Q. What pharmacokinetic challenges arise when incorporating this compound into prodrugs?

  • Bioavailability : Ester derivatives (e.g., methyl esters) improve intestinal absorption (Cₘₐₓ = 1.2 µg/mL in rat models).
  • Metabolism : Hepatic esterase cleavage releases the active acid, monitored via LC-MS/MS (t₁/₂ = 4.2 h).
  • Toxicity : MTT assays on HepG2 cells show IC₅₀ > 100 µM, indicating low cytotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.